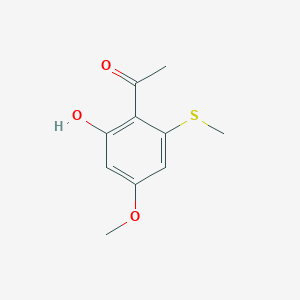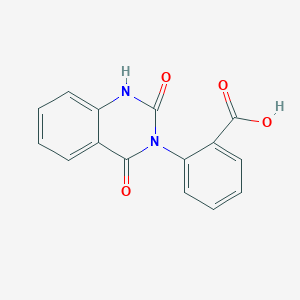
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone” consists of a benzene ring with hydroxy, methoxy, and methylsulfanyl substituents. The exact structure can be obtained from the CAS Registry Number: 2490432-97-6.Applications De Recherche Scientifique
Environmental Detoxification
Methoxychlor and DDT, compounds related to environmental concerns due to their endocrine-disrupting and carcinogenic properties, undergo reductive dechlorination by the human intestinal bacterium Eubacterium limosum, suggesting a metabolic pathway for detoxification in the human gut (Yim et al., 2008).
Chemical Sensing and Biological Applications
A BODIPY-based fluorescent probe with high selectivity for hydrogen sulfide (H2S) was developed using 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrates potential for studying HS− effects in biological systems due to its naked-eye and fluorescent turn-off capabilities (Fang et al., 2019).
Synthetic Chemistry Advancements
Research on directed metalation has led to one-pot syntheses of functionally diversified benzo[b]thiophenes and benzothienopyranones, showcasing the utility of hydroxy ketones as intermediates in synthesizing complex organic structures (Pradhan & De, 2005). Furthermore, a method for synthesizing 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one highlights the versatility of 1-(2-hydroxy-4-methoxyphenyl)ethanone in generating isoflavone and other heterocyclic compounds through condensation reactions (Moskvina et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMIFDKUNJONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1SC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)

![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)


